molecular formula C6H4BrN3S B2487554 4-(4-bromo-1H-pyrazol-1-yl)thiazole CAS No. 1353853-97-0

4-(4-bromo-1H-pyrazol-1-yl)thiazole

Cat. No.: B2487554
CAS No.: 1353853-97-0
M. Wt: 230.08
InChI Key: NBVIMCUBPQPBSA-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-pyrazol-1-yl)thiazole is a heterocyclic compound that features both a pyrazole and a thiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)thiazole typically involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative. One common method includes the use of a palladium-catalyzed coupling reaction. For example, 4-bromo-1H-pyrazole can be reacted with a thiazole derivative in the presence of a palladium catalyst and a base under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-pyrazol-1-yl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazole-thiazole derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrazole and thiazole rings .

Scientific Research Applications

4-(4-bromo-1H-pyrazol-1-yl)thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)thiazole
  • 4-(4-chloro-1H-pyrazol-1-yl)thiazole
  • 4-(4-fluoro-1H-pyrazol-1-yl)thiazole

Uniqueness

4-(4-bromo-1H-pyrazol-1-yl)thiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards biological targets .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-5-1-9-10(2-5)6-3-11-4-8-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVIMCUBPQPBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C2=CSC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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